molecular formula C18H21NO2S2 B2559161 (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706291-65-7

(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2559161
CAS RN: 1706291-65-7
M. Wt: 347.49
InChI Key: GYJLLSJSUVNXBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Molecular Characterization and Synthesis

The compound (2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, while not directly studied, relates closely to compounds within the thiophene family, which have been extensively researched. For instance, the synthesis and structural elucidation of similar thiophene-containing compounds, such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, have been achieved through techniques like FTIR, NMR, and mass spectrometry. These methods confirm the compound's structure and provide insights into its chemical behavior and stability via DFT calculations and molecular docking, which are essential for understanding its potential applications in material science and pharmaceuticals (M. FathimaShahana, A. Yardily, 2020).

Cytoprotective Activities

Research into phenyl(thiophen-2-yl)methanone derivatives has demonstrated their cytoprotective activities, particularly against oxidative stress-induced injuries in human endothelial cells. This suggests potential therapeutic applications in protecting against cellular damage from oxidative stress, a common factor in numerous diseases and aging processes. The variations in the core structure's substituents significantly affect these protective activities, highlighting the importance of molecular modifications in enhancing biological efficacy (Kong Lian, 2014).

Antimicrobial Activities

Thiazole and thiophene compounds have also shown notable antimicrobial properties. A study on the synthesis of thiazoles and their fused derivatives revealed their potential as antimicrobial agents against a variety of bacterial and fungal strains. This includes both saprophytic and parasitic bacteria, as well as saprophytic and phytopathogenic fungi, indicating a broad spectrum of potential antimicrobial applications. Such compounds could be valuable in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Antitumor Activities

Further research into phenyl(thiophen-2-yl)methanone derivatives has explored their antitumor activities. Compounds synthesized and tested for their effects on various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer, have shown promising inhibitory effects. This indicates the potential of such compounds in cancer therapy, offering a foundation for developing new antitumor drugs (R. Bhole, K. Bhusari, 2011).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound exerts its effect at the molecular level. This is particularly relevant for drugs and can involve interactions with specific proteins or other biological targets .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(2-ethoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-2-21-15-7-4-3-6-14(15)18(20)19-10-9-17(23-13-11-19)16-8-5-12-22-16/h3-8,12,17H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLLSJSUVNXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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